molecular formula C24H21F3N2O B8390769 6-Methyl-4'-trifluoromethylbiphenyl-2-carboxylic acid (2-amino-indan-5-yl)-amide

6-Methyl-4'-trifluoromethylbiphenyl-2-carboxylic acid (2-amino-indan-5-yl)-amide

Cat. No. B8390769
M. Wt: 410.4 g/mol
InChI Key: RNNQNFVSJBMSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197798B1

Procedure details

A solution of {5-[(6-methyl-4′-trifluoromethylbiphenyl-2-carbonyl)-amino]-indan-2-yl}-carbamic acid tert-butyl ester (5.19 g,10.5 mmol) in formic acid (40 mL) is heated to 40° C. with stirring. After 3 h, the reaction mixture is cooled to room temperature and stirring is continued for 16 h. The reaction mixture is concentrated under reduced pressure and the resulting oil dissolved in ethyl acetate. The organic layer is washed with 8% NaHCO3 solution until the aqueous layer remains basic at which point a precipitate forms in the organic layer. The precipitate is collected by filtration to give 6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid (2-amino-indan-5-yl)-amide.
Name
{5-[(6-methyl-4′-trifluoromethylbiphenyl-2-carbonyl)-amino]-indan-2-yl}-carbamic acid tert-butyl ester
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH:17][C:18]([C:20]3[C:21]([C:27]4[CH:32]=[CH:31][C:30]([C:33]([F:36])([F:35])[F:34])=[CH:29][CH:28]=4)=[C:22]([CH3:26])[CH:23]=[CH:24][CH:25]=3)=[O:19])[CH:14]=2)[CH2:9]1)(C)(C)C>C(O)=O>[NH2:7][CH:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH:17][C:18]([C:20]3[C:21]([C:27]4[CH:28]=[CH:29][C:30]([C:33]([F:34])([F:35])[F:36])=[CH:31][CH:32]=4)=[C:22]([CH3:26])[CH:23]=[CH:24][CH:25]=3)=[O:19])[CH:14]=2)[CH2:9]1

Inputs

Step One
Name
{5-[(6-methyl-4′-trifluoromethylbiphenyl-2-carbonyl)-amino]-indan-2-yl}-carbamic acid tert-butyl ester
Quantity
5.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CC2=CC=C(C=C2C1)NC(=O)C=1C(=C(C=CC1)C)C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with 8% NaHCO3 solution until the aqueous layer
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1CC2=CC=C(C=C2C1)NC(=O)C=1C(=C(C=CC1)C)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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